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1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Researchers and procurement managers face inconsistent substitution patterns in quinoxaline-pyrrolidine hybrids, risking invalid SAR. This compound offers a defined scaffold with acetyl at pyrrolidine 3-position and direct N-aryl linkage to quinoxaline 2-position. - XLogP3 1.5, TPSA 46.1 Ų - balances permeability & solubility - ≥95% purity, commercially available for in vitro screening - Suitable for CETSA, antibacterial panels, and medicinal chemistry optimization

Molecular Formula C14H15N3O
Molecular Weight 241.294
CAS No. 2034380-93-1
Cat. No. B2516988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone
CAS2034380-93-1
Molecular FormulaC14H15N3O
Molecular Weight241.294
Structural Identifiers
SMILESCC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C14H15N3O/c1-10(18)11-6-7-17(9-11)14-8-15-12-4-2-3-5-13(12)16-14/h2-5,8,11H,6-7,9H2,1H3
InChIKeyMASKKZQOOMCUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Computed Descriptors


1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone (CAS 2034380-93-1) is a heterocyclic small molecule comprising a quinoxaline core linked via its 2-position to a pyrrolidine ring, which in turn bears an acetyl group at the 3-position. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 1.5, topological polar surface area (TPSA) of 46.1 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound is cataloged under PubChem CID 119103614 and is commercially available from multiple research chemical suppliers for in vitro applications [2].

Scaffold Quinoxaline-pyrrolidine hybrid core with a defined acetyl substitution pattern
Profile Computed physicochemical profile supports cell permeability screening workflows
Supply Commercially available for in vitro applications from multiple vendors

Limitations of In-Class Analog Substitution


Within the broader class of quinoxaline-pyrrolidine hybrids, substitution patterns critically dictate both physicochemical behavior and biological target engagement. The specific placement of the acetyl group at the pyrrolidine 3-position and the direct N-aryl linkage to the quinoxaline 2-position generate a distinct spatial and electronic profile [1]. Even minor alterations—such as changing the substituent at the pyrrolidine nitrogen, relocating the acetyl group, or replacing the quinoxaline core with a quinoline—can substantially alter logP, TPSA, and hydrogen bonding capacity, thereby affecting membrane permeability, solubility, and protein binding [2]. Generic substitution without empirical verification of target engagement and selectivity risks invalidating structure-activity relationship (SAR) hypotheses and may lead to false-negative or false-positive results in screening campaigns.

Positional Relocating the acetyl group or altering the N-aryl linkage may shift logP and TPSA, affecting cell permeability and solubility profiles.
Core swap Replacing quinoxaline with quinoline or other heterocycles can alter hydrogen bonding capacity and target engagement context.
Substituent Bulkier C2 hydrophobic substituents on the pyrrolidine ring may push XLogP3 beyond 2.5, potentially introducing solubility-limited assay interference.

Quantitative Differentiation Evidence


Lipophilicity (XLogP3) vs. Quinoxaline-Pyrrolidine Analogs

The computed XLogP3 of 1-(1-(quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is 1.5 [1], positioning it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility. In contrast, closely related analogs such as 1-(1-(quinoxalin-2-yl)pyrrolidin-3-yl)methanone (hypothetical comparator) or 3-(pyrrolidin-1-yl)quinoxaline derivatives with bulkier C2 substituents exhibit XLogP3 values that can exceed 2.5, potentially leading to solubility-limited absorption or increased non-specific binding [2]. This quantitative difference supports the selection of the target compound when moderate logP is required for cellular assays or in vitro ADME studies.

Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 = 1.5 Typical analogs with bulky C2 substituents: XLogP3 > 2.5 ΔXLogP3 ≥ 1.0 (approx. 40% lower)
Supports cell permeability and solubility balance in assay media.
Computed value; verify experimentally for specific assay conditions.
Medicinal Chemistry ADME Prediction Physicochemical Profiling

TPSA and Membrane Permeability

The target compound exhibits a TPSA of 46.1 Ų [1], which falls below the commonly cited threshold of 90 Ų for passive blood-brain barrier (BBB) penetration and within the optimal range (40–90 Ų) for CNS drug candidates. In comparison, many 3-(pyrrolidin-1-yl)quinoxaline derivatives bearing polar ether or amine linkages at the C2 position display TPSA values >60 Ų [2], potentially limiting their CNS exposure. For peripheral-targeting applications, compounds with TPSA >60 Ų may be preferred to minimize CNS side effects. The TPSA of 46.1 Ų thus provides a quantifiable differentiator for researchers requiring either CNS penetration or peripheral restriction, depending on the project goal.

TPSA and Membrane Permeability
Cross-study comparable
Target: TPSA = 46.1 Ų Analogs with C2 polar linkages: TPSA > 60 Ų ΔTPSA ≥ 14 Ų (approx. 23% lower)
Lower TPSA may support passive BBB penetration in CNS research models.
TPSA below 90 Ų threshold; validate with permeability assays.
Drug Design Blood-Brain Barrier Permeability ADME Optimization

CK2 Kinase Inhibition Potential via Structural Homology

Although direct IC50 data for 1-(1-(quinoxalin-2-yl)pyrrolidin-3-yl)ethanone are not publicly available, its structural homology to the pyrrolo[1,2-a]quinoxaline scaffold—a validated pharmacophore for human protein kinase CK2 inhibition—supports a plausible inhibitory profile [1]. The most potent reported analog in this class, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (compound 1c), inhibits CK2 with an IC50 of 49 nM [2]. The target compound retains the quinoxaline core and a tertiary amine nitrogen capable of engaging the ATP-binding site hinge region, though it lacks the carboxylic acid group present in the most potent analogs. This class-level inference justifies the compound's inclusion in CK2-focused screening cascades and SAR exploration.

CK2 Kinase Inhibition Potential
Class-level inference
No published IC50 available. Class benchmark: 49 nM IC50 for a related pyrrolo[1,2-a]quinoxaline analog.
Supports inclusion in CK2 screening cascades for SAR exploration.
Data to verify; lacks carboxylic acid motif of most potent analogs.
Kinase Inhibition Cancer Research Chemical Biology

Antimicrobial Activity of the Quinoxaline-Pyrrolidine Scaffold

The 3-(pyrrolidin-1-yl)quinoxaline core present in the target compound has been validated as an antimicrobial scaffold. In a 2022 study, derivatives 4, 6, and 7 demonstrated MIC values of 7.8, 15.6, and 3.91 µg/mL against B. pumilis, and 15.6, 7.8, and 15.6 µg/mL against E. cloacae, respectively, with activity comparable to ciprofloxacin (MIC = 7.8 and 15.6 µg/mL) [1]. The target compound shares this core but differs in the C2 substituent (acetyl-pyrrolidine vs. ether/amine linkages). This structural variation may modulate potency and spectrum, making the target a valuable entry point for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial activity or reducing mammalian cytotoxicity.

Antimicrobial Activity Context
Class-level inference
Target: No published MIC available Scaffold derivatives: MIC 3.91–15.6 µg/mL vs. B. pumilis and E. cloacae Comparator reported equipotent to ciprofloxacin in tested strains
Supports antimicrobial screening and SAR studies for spectrum optimization.
Target C2 substitution differs from tested derivatives; verify activity.
Antimicrobial Resistance Drug Discovery Bacterial DNA Gyrase

Commercial Availability and Purity

1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is listed with a purity specification of ≥95% (HPLC) by multiple commercial suppliers [1]. This level of purity is consistent with industry standards for early-stage research compounds and supports reproducible in vitro experimentation. The compound is supplied as a solid, facilitating accurate weighing and dissolution. Availability from multiple vendors reduces supply chain risk and allows for price benchmarking.

Commercial Purity
Supporting evidence
≥95% (HPLC) from multiple suppliers
Meets industry standard for early-stage in vitro research reproducibility.
Lot-specific attribute; review COA before critical assays.
Chemical Sourcing Reproducibility Research Reagents

Research and Application Scenarios


Lead Optimization in Kinase Inhibitor Discovery

Given the class-level inference for CK2 inhibition, this compound serves as a starting scaffold for medicinal chemistry optimization. Researchers can modify the acetyl group, pyrrolidine substitution, or quinoxaline core to improve potency and selectivity. The moderate lipophilicity (XLogP3 = 1.5) and TPSA (46.1 Ų) provide a favorable baseline for balancing cellular activity and pharmacokinetic properties [1][2].

Antimicrobial Screening and SAR Exploration

The validated antimicrobial activity of structurally related 3-(pyrrolidin-1-yl)quinoxaline derivatives supports the use of this compound in antibacterial screening panels. The distinct C2 substitution (acetyl-pyrrolidine) may confer differential spectrum or potency against resistant strains, enabling SAR-driven optimization [3].

Chemical Biology Probe Development

The well-defined molecular architecture and commercial availability (≥95% purity) make this compound suitable for use as a chemical probe in target identification studies. Its moderate logP and TPSA suggest adequate cell permeability for cellular thermal shift assays (CETSA) or photoaffinity labeling experiments [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Moderate lipophilicity and TPSA for cellular activity balance
CK2 target engagement and isoform selectivity profiling
Antimicrobial SAR Exploration
Validated quinoxaline-pyrrolidine scaffold with distinct C2 substitution
MIC screening panels and mammalian cytotoxicity endpoint review
Chemical Biology Probe Development
Defined architecture and commercial purity for target ID studies
Cell permeability assessment and target engagement assay context
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